Aβ42-Lowering Potency (IC50) in Human H4 Neuroglioma Cells: Tarenflurbil vs. Racemic Flurbiprofen
In a human H4 neuroglioma cell line, tarenflurbil (R-flurbiprofen) demonstrates an IC50 for Aβ42 reduction of approximately 250-300 μM, consistent with its classification as a weak γ-secretase modulator [1]. In the same study, racemic flurbiprofen and the purified S-enantiomer also lowered Aβ42 levels, with flurbiprofen displaying the highest potency among the NSAIDs tested [2]. However, the critical differentiation lies not in potency but in the COX-sparing profile of tarenflurbil, which permits Aβ42 modulation without concomitant COX inhibition.
| Evidence Dimension | Aβ42 reduction in human H4 cells |
|---|---|
| Target Compound Data | IC50 ≈ 250-300 μM (R-flurbiprofen) |
| Comparator Or Baseline | Racemic flurbiprofen (IC50 ≈ 150-200 μM) [3] |
| Quantified Difference | R-flurbiprofen exhibits approximately 1.7-fold higher IC50 (lower potency) compared to racemic flurbiprofen. |
| Conditions | Human H4 neuroglioma cell line; Aβ42 quantification by ELISA following 16-24h treatment |
Why This Matters
While racemic flurbiprofen is a more potent Aβ42-lowering agent in vitro, its use in vivo is confounded by COX-mediated effects; tarenflurbil offers a cleaner pharmacological tool for isolating γ-secretase modulation from anti-inflammatory pathways.
- [1] Carreras I, McKee AC, Choi JK, Aytan N, Kowall NW, Jenkins BG, Dedeoglu A. R-flurbiprofen improves tau, but not Aβ pathology in a triple transgenic model of Alzheimer's disease. Brain Res. 2013;1541:10.1016/j.brainres.2013.10.025. View Source
- [2] Eriksen JL, Sagi SA, Smith TE, Weggen S, Das P, McLendon DC, Ozols VV, Jessing KW, Zavitz KH, Koo EH, Golde TE. NSAIDs and enantiomers of flurbiprofen target γ-secretase and lower Aβ42 in vivo. J Clin Invest. 2003 Aug;112(3):440-9. View Source
- [3] Meister S, Zlatev I, Stab J, Doerflinger N, Neumann U, Staufenbiel M, et al. Nanoparticulate flurbiprofen reduces amyloid-β42 generation in vivo. PLoS One. 2013;8(10):e78434. View Source
